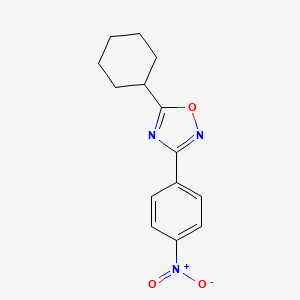

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-17(19)12-8-6-10(7-9-12)13-15-14(20-16-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKSSCILOJWUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367492 | |

| Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-93-4 | |

| Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in modern drug discovery.[3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]

This guide provides a comprehensive technical overview of a specific derivative, 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . We will dissect its molecular structure to predict its physical and chemical properties, propose a robust synthetic route, and outline detailed protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors. The structure combines three key motifs: a lipophilic cyclohexyl group, a potent electron-withdrawing nitrophenyl group, and the versatile 1,2,4-oxadiazole core, creating a molecule with distinct and potentially valuable characteristics.

Molecular Structure and Predicted Physicochemical Properties

The chemical identity of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is defined by the precise arrangement of its constituent functional groups. Understanding this structure is fundamental to predicting its behavior in both chemical and biological systems.

Caption: Molecular structure of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

In Silico Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₅N₃O₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 273.29 g/mol | Influences diffusion rates and pharmacokinetics. |

| XLogP3 | ~3.5 - 4.0 | Predicted octanol-water partition coefficient; indicates high lipophilicity and probable good membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting solubility and receptor interactions. |

| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and binding. |

| Rotatable Bond Count | 3 | Indicates a degree of conformational flexibility, which can be important for receptor fitting. |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Predicts transport properties; a value under 140 Ų is often associated with good cell permeability.[5][6] |

Expert Interpretation: The predicted high XLogP3 value is a direct consequence of the bulky, nonpolar cyclohexyl group. This suggests the compound will have low aqueous solubility but is likely to readily cross lipid bilayers, a key consideration for oral bioavailability and CNS penetration. The TPSA is dominated by the oxadiazole ring and the nitro group, providing the necessary polarity for potential interactions with biological targets.

Chemical Properties and Reactivity Profile

The chemical behavior of the molecule is governed by the interplay between the stable aromatic oxadiazole core and its electron-demanding and sterically bulky substituents.

Stability

3,5-disubstituted 1,2,4-oxadiazoles are generally thermally stable heterocycles.[7] However, like many five-membered heterocycles, they can be susceptible to ring-opening under harsh hydrolytic conditions (strong acid or base), though they are significantly more stable than their ester or amide bioisosteres.[3]

Reactivity

The reactivity can be understood by examining the electronic nature of the core structure. The 1,2,4-oxadiazole ring possesses a relatively low degree of aromaticity, and its O-N bond is inherently weak and polarizable.

-

Nucleophilic Attack: The C3 and C5 positions of the oxadiazole ring are electron-deficient and thus electrophilic. The potent electron-withdrawing effect of the 4-nitrophenyl group significantly enhances the electrophilicity of the C3 carbon, making it the primary site for nucleophilic attack.

-

Ring Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This is a characteristic reaction of the 1,2,4-oxadiazole nucleus and can be exploited for synthetic transformations.

-

Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. This transformation dramatically alters the electronic properties of the phenyl ring from strongly withdrawing to strongly donating, and provides a synthetic handle for further derivatization.

Caption: Key reactivity centers of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Proposed Synthesis and Purification Workflow

The most reliable and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[8] This intermediate is typically formed in situ from the reaction of an amidoxime with an activated carboxylic acid, such as an acyl chloride.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Materials:

-

4-Nitrobenzamidoxime (1.0 eq)

-

Cyclohexanecarbonyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Acylation: To a stirred solution of 4-nitrobenzamidoxime (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting material and driving the reaction forward. DCM is an inert solvent that dissolves the reactants well.

-

-

Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amidoxime is consumed.

-

Causality: Dropwise addition at 0 °C controls the initial exothermic reaction. A slight excess of the acyl chloride ensures complete consumption of the limiting amidoxime.

-

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to remove any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.

-

Cyclodehydration: Dissolve the crude intermediate in anhydrous toluene and heat the mixture to reflux for 8-12 hours.

-

Causality: Thermal energy drives the elimination of a water molecule, leading to the irreversible formation of the stable aromatic 1,2,4-oxadiazole ring. Toluene is a high-boiling, non-polar solvent suitable for this dehydration.

-

-

Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude solid by either recrystallization (e.g., from ethanol/water) or silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure product.

-

Self-Validation: The success of the purification is validated by obtaining a sharp melting point and clean analytical spectra (NMR, MS) consistent with the target structure.

-

Spectroscopic and Analytical Characterization

Characterization relies on a suite of analytical techniques to confirm the identity and purity of the synthesized compound. The following are predicted data based on the structure and known values for similar compounds.[3][5]

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.30-8.45 (d, 2H, Ar-H ortho to NO₂), δ 8.15-8.25 (d, 2H, Ar-H meta to NO₂), δ 2.80-3.00 (m, 1H, cyclohexyl-CH), δ 1.20-2.20 (m, 10H, cyclohexyl-CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (Oxadiazole C5), δ ~168 (Oxadiazole C3), δ ~150 (Ar-C-NO₂), δ ~135 (Ar-C-Oxadiazole), δ ~129 (Ar-CH), δ ~124 (Ar-CH), δ ~38 (Cyclohexyl-CH), δ ~32 (Cyclohexyl-CH₂), δ ~26 (Cyclohexyl-CH₂).[3] |

| IR (KBr, cm⁻¹) | ~1595 (C=N stretch), ~1525 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~1250 (N-O stretch of oxadiazole), ~2930 & 2850 (C-H stretch of cyclohexyl). |

| Mass Spec. (EI) | m/z (%): 273 ([M]⁺), 191 ([M-C₆H₁₀]⁺), 149 ([C₇H₅N₂O₂]⁺), 83 ([C₆H₁₁]⁺). |

Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound into a clean NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard proton pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a molecule with a well-defined set of predicted physicochemical properties dominated by the lipophilicity of the cyclohexyl moiety and the strong electron-withdrawing nature of the nitrophenyl group. Its synthesis is achievable through established and reliable chemical transformations. The inherent stability and versatile reactivity of the 1,2,4-oxadiazole core, combined with the potential for further modification at the nitro group, make this compound a valuable scaffold for investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and further exploration.

References

-

Pace, A., & Pierro, P. (2009). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]

-

MDPI. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]

-

ResearchGate. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

Monographs in Organic Chemistry. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. arkat-usa.org. Available at: [Link]

-

ResearchGate. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. Available at: [Link]

-

ResearchGate. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. NIH. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. Available at: [Link]

-

ACS Publications. (1965). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. PubChem. Available at: [Link]

-

International Journal of Advance Research and Innovation. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. ijari.org. Available at: [Link]

-

ResearchGate. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. jctm.chimie.uni-sofia.bg. Available at: [Link]

-

Journal of the Chilean Chemical Society. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. jcchemsoc.com. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

mzCloud. (2019). 1-[(2R,4S,5R)-5-(3-Cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]-N-(4-methoxybenzyl)methanamine. mzCloud. Available at: [Link]

-

Semantic Scholar. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. Available at: [Link]

-

Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. omicsonline.org. Available at: [Link]

-

Der Pharma Chemica. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. derpharmachemica.com. Available at: [Link]

-

European Chemical Bulletin. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. eurchembull.com. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Potential of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent antimicrobial effects.[1] This technical guide provides a comprehensive overview of the antimicrobial activity of a specific derivative class: 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazoles. While direct and extensive research on this exact molecular structure is limited, this guide synthesizes current knowledge from closely related analogues to project its therapeutic potential. We will delve into the foundational principles of its synthesis, plausible mechanisms of action, and the structure-activity relationships that likely govern its efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a roadmap for future investigation and a framework for the rational design of more potent derivatives.

Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that confers significant metabolic stability and favorable pharmacokinetic properties.[2] This scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating anti-inflammatory, analgesic, anticancer, and, most notably, antimicrobial properties.[2][3] The versatility of the 1,2,4-oxadiazole core allows for substitutions at the C3 and C5 positions, enabling the fine-tuning of its biological activity and target specificity. The presence of a 4-nitrophenyl group at the C3 position and a cyclohexyl moiety at the C5 position in the target molecule suggests a deliberate design to enhance antimicrobial potency, a hypothesis we will explore in detail.

Synthetic Pathways to 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in medicinal chemistry. The most common and efficient method involves the cyclization of an amidoxime with a carboxylic acid derivative.[1][3]

Proposed Synthetic Workflow:

The synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole would logically proceed through the following steps:

-

Formation of 4-nitrobenzamidoxime: The synthesis begins with the conversion of 4-nitrobenzonitrile to the corresponding amidoxime. This is typically achieved by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium bicarbonate.

-

Acylation and Cyclization: The 4-nitrobenzamidoxime is then acylated with cyclohexanecarbonyl chloride. The resulting O-acyl amidoxime intermediate undergoes a base- or heat-mediated cyclodehydration to form the desired 1,2,4-oxadiazole ring.

Caption: Postulated antimicrobial mechanisms of action.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. [4][5]

-

The 4-Nitrophenyl Moiety (C3-position): The presence of a nitro group, particularly at the para-position of the phenyl ring, is often associated with enhanced antimicrobial activity. [5]This electron-withdrawing group can increase the electrophilicity of the molecule, potentially facilitating interactions with biological targets. Furthermore, as mentioned, the nitro group itself can be a source of cytotoxic reactive species upon bioreduction.

-

The Cyclohexyl Group (C5-position): The lipophilic nature of the cyclohexyl group is expected to enhance the compound's ability to penetrate microbial cell membranes. Increased lipophilicity can lead to better accumulation of the drug at its site of action within the cell. The steric bulk of the cyclohexyl group may also influence the binding affinity and selectivity of the molecule for its target enzymes.

Experimental Protocols for Antimicrobial Evaluation

To validate the antimicrobial potential of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives, a series of standardized in vitro assays are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI or EUCAST guidelines.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Step-by-Step Protocol:

-

Subculturing: Following the determination of the MIC, aliquot a small volume from the wells showing no visible growth.

-

Plating: Spread the aliquots onto an appropriate agar medium.

-

Incubation: Incubate the agar plates under suitable conditions.

-

Colony Counting: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Presentation: A Framework for Analysis

To facilitate the analysis and comparison of antimicrobial activity, quantitative data should be presented in a clear and structured format.

Table 1: Hypothetical Antimicrobial Activity of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Derivatives

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Target-01 | Cyclohexyl | Data not available | Data not available | Data not available |

| Analogue-A | Phenyl | 16 | 32 | 8 |

| Analogue-B | tert-Butyl | 8 | 16 | 4 |

| Analogue-C | 4-Chlorophenyl | 4 | 8 | 2 |

| Ciprofloxacin | (Control) | 1 | 0.25 | N/A |

| Fluconazole | (Control) | N/A | N/A | 2 |

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings. "Data not available" indicates the need for experimental validation for the specific target compound.

Conclusion and Future Directions

The 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel antimicrobial agents. Based on the established biological activities of related compounds, this derivative class is predicted to exhibit significant antibacterial and antifungal properties. The synthetic accessibility of the 1,2,4-oxadiazole core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the following key areas:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives are paramount.

-

In Vitro Antimicrobial Screening: Comprehensive screening against a broad panel of clinically relevant bacteria and fungi is necessary to determine the spectrum of activity and to obtain crucial MIC and MBC/MFC data.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be critical for rational drug design and for understanding potential resistance mechanisms.

-

In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models of infection to evaluate their efficacy and safety profiles.

This technical guide provides a solid foundation for initiating and advancing research into this intriguing class of antimicrobial compounds. The insights provided herein are intended to accelerate the discovery and development of new therapies to combat the growing challenge of antimicrobial resistance.

References

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Biernat, M., & Głowacka, I. E. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2388. [Link]

-

Singh, U. P., & Singh, R. P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-21. [Link]

-

Fish, I., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(21), 9598-9611. [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 7(1), 10-21. [Link]

-

Rehman, A., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 36(6). [Link]

-

Mishra, C., et al. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(2), 19-25. [Link]

-

Kumar, V., & Himanshu. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824. [Link]

-

Kumar, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Gürsoy, A., & Karali, N. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

-

Reddy, T. S., et al. (2013). Synthesis and in vitro antimicrobial evaluation of new 1,3,4-oxadiazoles bearing 5-chloro-2-methoxyphenyl moiety. Bioinorganic Chemistry and Applications, 2013, 892537. [Link]

-

Kamal, A., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2842-2845. [Link]

Sources

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physicochemical Profiling of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Guide to Lipophilicity and Solubility Assessment

An In-depth Technical Guide:

Abstract

The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties. Lipophilicity and aqueous solubility are paramount among these, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the characterization of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a compound featuring structural motifs of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of lipophilicity and solubility, present robust, self-validating experimental protocols for their determination, and explore strategies for optimizing these key drug-like properties.

Introduction: The Central Role of Physicochemical Properties

In the landscape of modern drug discovery, the adage "a drug must first reach its target" has never been more relevant. This journey is dictated by a delicate balance between a compound's ability to dissolve in aqueous biological fluids and its capacity to permeate lipophilic cell membranes.[1][2] 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole serves as an exemplary case study for this principle. Its structure incorporates three distinct moieties, each contributing uniquely to its overall physicochemical profile:

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a widely used bioisostere for ester and amide groups.[3][4] Its inclusion can enhance metabolic stability and modulate electronic properties, making it a valuable scaffold in medicinal chemistry.[5]

-

The Cyclohexyl Group: This bulky, non-polar aliphatic ring is a strong contributor to lipophilicity.[6] Its presence is expected to significantly enhance the compound's affinity for non-polar environments and, consequently, its ability to cross lipid bilayers.

-

The 4-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group that increases the polarity of the phenyl ring.[7] While aromatic nitro compounds are generally sparingly soluble in water, the polarity of the nitro group itself can influence interactions with aqueous media.[8]

A thorough understanding of the interplay between these structural features is essential for predicting and optimizing the compound's behavior in a biological system.

Foundational Concepts: Defining Lipophilicity and Solubility

Lipophilicity (LogP and LogD)

Lipophilicity is the measure of a compound's affinity for a lipid-like environment relative to an aqueous one.[2] The most common metric is the partition coefficient (P) , determined in a biphasic system of n-octanol and water. It is typically expressed in its logarithmic form, LogP .[9]

LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

For ionizable compounds, the distribution coefficient (D) , or LogD , is used. It accounts for the partition of all species (ionized and neutral) at a specific pH, making it more biologically relevant.[1][10] For non-ionizable compounds like the one , LogP is equivalent to LogD at all pH values. A LogP value within the range of 1-5 is often considered a desirable starting point for orally bioavailable drugs.[11]

Aqueous Solubility

Solubility dictates the maximum concentration of a compound that can be achieved in solution, a critical factor for absorption.[12] Two types of solubility measurements are routinely employed in drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[13][14] It reflects the challenges that may arise during in vitro assays where DMSO stock solutions are used.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid material in an aqueous buffer over an extended period.[15] This "gold standard" measurement is crucial for late-stage lead optimization and formulation development.[14][16]

Phase 1: Predictive Assessment via In Silico Modeling

Before committing resources to laboratory work, computational tools provide valuable, instantaneous predictions of physicochemical properties.[17] Algorithms like ALOGPS and XLOGP3 analyze a molecule's structure to estimate its LogP and solubility.[18]

Table 1: Predicted Physicochemical Properties for 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

| Property | Predicted Value | Prediction Method(s) | Rationale for Prediction |

| LogP | 4.5 – 5.5 | ALOGPS, XLOGP3, MolLogP | The large, non-polar cyclohexyl group is the dominant contributor to high lipophilicity. |

| Aqueous Solubility | Low (<10 µg/mL) | ALOGpS, ESOL | High LogP values are strongly correlated with low aqueous solubility.[19] The stable crystal lattice of the planar aromatic system may further decrease solubility. |

Disclaimer: These are computationally derived estimates and require experimental validation.

Phase 2: Experimental Characterization Workflow

A systematic approach is required to generate reliable experimental data. The following workflow outlines a logical progression from initial screening to definitive characterization.

Caption: A logical workflow for the physicochemical profiling of a novel compound.

Protocol: Kinetic Solubility Determination by Nephelometry

Causality: This method is chosen for its high throughput and low compound consumption, making it ideal for early discovery. It mimics the process of diluting a DMSO stock solution into an aqueous assay buffer, immediately flagging potential precipitation issues that could confound other biological assays.[20]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution with DMSO to create a concentration gradient (e.g., from 10 mM down to ~20 µM).

-

Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear-bottomed 96-well plate (the "assay plate").

-

Compound Addition: Using an automated liquid handler, transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This results in a final DMSO concentration of 1%.

-

Incubation & Measurement: Place the assay plate in a nephelometer. Shake for 2 minutes and then measure the scattered light at time zero. Continue to measure every 30 minutes for 2 hours.

-

Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly elevated above the background (buffer + 1% DMSO).

Trustworthiness (Self-Validation):

-

Controls: Include a highly soluble compound (e.g., Propranolol) as a positive control and a poorly soluble compound (e.g., Amiodarone) as a negative control on every plate.

-

Replicates: Run each compound in triplicate to assess variability.

-

DMSO Check: Visually inspect the highest concentration stock solution for any signs of precipitation before starting the assay.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method is the definitive measure of equilibrium solubility, providing a value that is crucial for understanding potential absorption limits and for guiding formulation development. The extended incubation time ensures that the solution has reached true equilibrium with the solid state.[15]

Methodology:

-

Sample Preparation: Add an excess of solid compound (e.g., ~1 mg, ensuring a visible amount of solid remains) to a 1.5 mL glass vial.

-

Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on a rotator in a temperature-controlled environment (25 °C). Allow it to equilibrate for 24-48 hours.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Supernatant Analysis: Carefully remove an aliquot of the clear supernatant. Prepare a dilution series in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze by a validated HPLC-UV method against a standard curve prepared from the DMSO stock.

-

Confirmation of Equilibrium: Analyze samples taken at both 24 and 48 hours. The solubility value should be consistent between these time points to confirm that equilibrium has been reached.

Trustworthiness (Self-Validation):

-

Solid State Confirmation: The visible presence of excess solid at the end of the experiment is mandatory to confirm saturation.

-

HPLC Validation: The HPLC analytical method must be validated for linearity, accuracy, and precision over the expected concentration range.

-

Mass Balance: As an optional check, the concentration in the supernatant can be compared with the initial amount of solid added to ensure consistency.

Protocol: LogP Determination (Shake-Flask Method)

Causality: As the "gold standard" method, the shake-flask protocol directly measures the partitioning of the analyte between n-octanol and water, providing the most accurate and defensible LogP value.[21][22] Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements.

Methodology:

-

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or PBS, pH 7.4 for LogD) in a separatory funnel overnight. Allow the layers to separate completely. This creates water-saturated n-octanol and n-octanol-saturated water.

-

Compound Addition: Add 1 mL of each pre-saturated phase to a glass vial. Add a small aliquot of the compound's DMSO stock solution such that the final concentration is in the analytical range and the DMSO volume is <1% of the total volume.

-

Equilibration: Tightly cap the vial and shake vigorously on a mechanical shaker for 1-3 hours at a controlled temperature (25 °C).

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a sharp separation between the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration in both the n-octanol and aqueous layers using a validated HPLC-UV method.

-

Calculation: Calculate the LogP using the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Trustworthiness (Self-Validation):

-

Triplicate Runs: The entire experiment should be performed in triplicate to ensure the result is reproducible.

-

Phase Purity: The HPLC chromatogram should be inspected to ensure that no impurities or degradation products are present.

-

Concentration Independence: The experiment can be repeated at a different starting compound concentration to verify that the LogP value is independent of concentration.

Structure-Property Relationships & Optimization Pathways

The predicted high lipophilicity (LogP > 4.5) and low solubility of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole present a classic "brick dust" profile, which can hinder drug development. Strategic chemical modifications can be employed to mitigate these liabilities.

Caption: Potential optimization pathways to improve the drug-like properties of the core scaffold.

Conclusion

The physicochemical characterization of novel chemical entities like 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a cornerstone of effective drug discovery. While in silico predictions offer valuable initial guidance, they are no substitute for rigorous experimental data. The shake-flask methods for thermodynamic solubility and LogP determination, though resource-intensive, provide the definitive data required for informed decision-making. The anticipated high lipophilicity and low solubility of this compound underscore the importance of early profiling to identify potential liabilities and to guide subsequent medicinal chemistry efforts toward molecules with a balanced, drug-like property profile.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700076X]

- Brito, M. A., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10599]

- Evotec. Thermodynamic Solubility Assay. Evotec. [URL: https://www.evotec.com/en/execute/in-vitro-adme-pharmacokinetics/p/thermodynamic-solubility-assay]

- BioDuro. ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_4]

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/services/dmpk/in-vitro-adme-testing/solubility-testing/]

- Enamine. Shake-Flask Aqueous Solubility Assay. Enamine. [URL: https://enamine.net/services/adme-t-and-in-vitro-toxicology/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Nature Reviews Drug Discovery. [URL: https://www.

- Delgado, D. R., & Martinez, F. (2015). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches. International Journal of Pharmaceutics. [URL: https://www.sciencedirect.com/science/article/pii/S037851731500318X]

- Vaštag, Đ., et al. (2012). Evaluation of the Lipophilicity and Prediction of Biological Activity of Some N-Cyclohexyl-N-Substituted-2-Phenylacetamide Derivatives Using RP-TLC. Acta Chromatographica. [URL: https://akjournals.com/view/journals/1326/24/1/article-p93.xml]

- Gornicka, A., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322019/]

- LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Reactions_of_Amines]

- Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1]

- O'Laughlin, R., et al. (2018). Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc00857h]

- Wikipedia. Nitro compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitro_compound]

- de Oliveira, R. B., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30654237/]

- Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [URL: http://www.vcclab.org/lab/alogps/]

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/26938]

- Enamine. LogD/LogP Background. Enamine. [URL: https://enamine.net/services/adme-t-and-in-vitro-toxicology/phys-chem-properties/logd-logp]

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/abs/10.1517/17460441.2012.714363]

- Maccallini, C., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [URL: https://www.researchgate.net/publication/381987627_124-Oxadiazoles_in_medicinal_chemistry_trends_of_the_last_years]

- Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?. Quora. [URL: https://www.quora.

- PubChem. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/682050]

- Chemaxon. Theory of aqueous solubility prediction. Chemaxon Docs. [URL: https://docs.chemaxon.com/projects/solubility-predictor/en/latest/theory-of-aqueous-solubility-prediction.html]

- Tetarwal, A. M., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39851119/]

- Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed100833d]

- Clark, R. L., et al. (1961). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00346a004]

- Wang, Y., et al. (2022). Influence of solvents on solubility, processability, thermostability, and mechanical properties of nitrocellulose gun propellants. ResearchGate. [URL: https://www.researchgate.net/publication/362220641_Influence_of_solvents_on_solubility_processability_thermostability_and_mechanical_properties_of_nitrocellulose_gun_propellants]

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/25968358/]

- Cîrîc, A., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514986/]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [URL: https://svedbergopen.com/journals/ajps/article/the-role-of-nitro-groups-in-pharmaceuticals-effects-and-interactions-with-biological-systems/]

- Wikipedia. CCR5 receptor antagonist. Wikipedia. [URL: https://en.wikipedia.org/wiki/CCR5_receptor_antagonist]

- ResearchGate. (2024). LogP / LogD shake-flask method v1. ResearchGate. [URL: https://www.researchgate.net/publication/383129849_LogP_LogD_shake-flask_method_v1]

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. [URL: https://www.thermofisher.

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. akjournals.com [akjournals.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. quora.com [quora.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. asianpubs.org [asianpubs.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. evotec.com [evotec.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 19. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Continuous Flow Synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Abstract: This application note details a robust and efficient method for the synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole utilizing continuous flow chemistry. The 1,2,4-oxadiazole scaffold is a prominent feature in many pharmacologically active compounds, acting as a bioisostere for amide and ester functionalities, which often enhances metabolic stability and cell permeability.[1] Traditional batch synthesis of these heterocycles can be time-consuming and challenging to scale up. The described flow chemistry protocol offers significant advantages, including enhanced reaction control, improved safety, and potential for straightforward scalability, making it highly suitable for drug discovery and development environments.[2]

Introduction: The Significance of 1,2,4-Oxadiazoles and the Advantages of Flow Synthesis

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] Its presence in a wide array of therapeutic agents, ranging from antimicrobial and anti-inflammatory to anticancer agents, underscores its importance in medicinal chemistry.[1] The conventional synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a dehydration-cyclization step.[3]

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a flask, offers numerous benefits over traditional batch processing.[2] These include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous intermediates.[2] For the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles, flow chemistry enables rapid reaction optimization and seamless integration of multiple synthetic steps, significantly accelerating the drug discovery pipeline.

This application note provides a detailed protocol for the two-stage continuous flow synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, commencing from the preparation of the requisite starting materials.

Synthesis of Starting Materials

Preparation of Cyclohexanecarboximidamide Hydrochloride

The first key intermediate, cyclohexanecarboximidamide, is prepared from cyclohexanecarbonitrile. The hydrochloride salt is typically more stable and easier to handle.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To a solution of sodium methoxide in methanol, add hydroxylamine hydrochloride in portions while stirring.

-

Addition of Nitrile: Slowly add cyclohexanecarbonitrile to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield cyclohexanecarboximidamide hydrochloride.

Preparation of 4-Nitrobenzoyl Chloride

The second key intermediate, 4-nitrobenzoyl chloride, is synthesized from 4-nitrobenzoic acid.

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize evolved HCl.

-

Reagent Addition: Suspend 4-nitrobenzoic acid in a suitable solvent (e.g., toluene). Add thionyl chloride dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux until the evolution of gas ceases and the solid dissolves.

-

Purification: Remove the excess thionyl chloride and solvent by distillation. The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.

Flow Chemistry Synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

This synthesis is performed in a two-stage flow process: (1) the formation of the O-acyl amidoxime intermediate, and (2) the thermal cyclization to the desired 1,2,4-oxadiazole.

Materials and Equipment

| Reagents and Solvents | Equipment |

| Cyclohexanecarboximidamide hydrochloride | Two high-pressure syringe pumps |

| 4-Nitrobenzoyl chloride | T-mixer |

| Triethylamine (or other suitable base) | Two heated coil reactors |

| Anhydrous, high-boiling point solvent (e.g., DMF, DMSO) | Back-pressure regulator |

| Solvents for extraction and purification (e.g., ethyl acetate, hexane) | Collection vessel |

| Deionized water | In-line purification module (optional) |

Experimental Workflow Diagram

Sources

Application Notes & Protocols: Developing 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Chemical Probe

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and validation of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a novel chemical probe. The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of an electron-withdrawing 4-nitrophenyl group may be crucial for enhancing biological potency, a feature observed in other bioactive small molecules.[1] This guide is intended for researchers in chemical biology, pharmacology, and drug discovery, offering a structured framework from initial synthesis to application in cellular systems. We delineate protocols for chemical synthesis, target identification and engagement, selectivity profiling, and cellular assays, underscoring the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Developing a Novel Oxadiazole Probe

Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[4][5] A high-quality chemical probe must exhibit high potency and selectivity for its intended target, and its activity must be well-characterized in cellular and, ideally, in vivo models.[6] The 1,2,4-oxadiazole core is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties, making it an attractive scaffold for probe development.[7]

This guide focuses on 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a compound designed to explore a unique chemical space by combining the rigid, electron-deficient nitrophenyl group with a flexible, lipophilic cyclohexyl moiety. This combination may confer novel target selectivity and cellular activity. The following sections provide a self-validating system of protocols designed to rigorously characterize this compound and establish its utility as a chemical probe.[8]

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[1] We propose a robust and efficient microwave-assisted approach, which offers significant advantages over classical methods, including dramatically reduced reaction times and higher yields.[1]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available 4-nitrobenzonitrile and cyclohexanecarbonyl chloride.

Caption: Proposed two-step synthesis of the target chemical probe.

Protocol: Microwave-Assisted Synthesis

Materials:

-

4-Nitrobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol, Water (deionized)

-

Cyclohexanecarbonyl chloride

-

Pyridine (anhydrous)

-

Ethyl acetate, Hexane (for chromatography)

-

Microwave reactor

Procedure:

-

Step 1: Synthesis of 4-Nitrobenzamidoxime a. To a solution of 4-nitrobenzonitrile (1.0 eq) in 95% ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). b. Reflux the mixture for 4-6 hours, monitoring by TLC until the starting nitrile is consumed. c. Cool the reaction to room temperature and pour it into ice-cold water. d. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitrobenzamidoxime.

-

Step 2: Synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole a. In a microwave vial, dissolve 4-nitrobenzamidoxime (1.0 eq) in anhydrous pyridine. b. Add cyclohexanecarbonyl chloride (1.1 eq) dropwise at 0°C. c. Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes. d. After cooling, pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the final compound.

Characterization and Quality Control

Purity and identity must be rigorously confirmed before biological evaluation.

| Parameter | Method | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with proposed structure. |

| Identity & Mass | High-Resolution Mass Spectrometry (HRMS) | Observed m/z within 5 ppm of calculated value. |

| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98% |

| Solubility | Kinetic Solubility Assay (in PBS) | Report value (e.g., µM) |

| Stability | HPLC analysis after incubation in assay buffer | >80% of parent compound remaining after 24h.[9] |

Target Identification and Validation Workflow

A systematic approach is required to identify the biological target(s) of a novel compound and validate its on-target activity.[4]

Caption: A workflow for identifying and validating the target of a novel compound.

Protocol: Initial Phenotypic Screening (Antiproliferation)

The anticancer potential of oxadiazole derivatives is well-documented.[2][10] An initial screen across a panel of cancer cell lines is a logical starting point.

Procedure:

-

Seed cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Prepare a 10-point, 3-fold serial dilution of the oxadiazole probe (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.

-

Replace the medium in the cell plates with the medium containing the compound dilutions. Include a DMSO-only vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the dose-response data to a four-parameter logistic curve.

Protocol: Cellular Target Engagement using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds its target protein in a cellular context.[5]

Procedure:

-

Culture cells to ~80% confluency. Treat cells with the oxadiazole probe (e.g., at 10x GI₅₀) or vehicle (DMSO) for 1 hour.

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant (soluble protein fraction) to new tubes.

-

Analyze the abundance of the putative target protein in the soluble fraction by Western blot or mass spectrometry.

-

Expected Outcome: A ligand-bound protein is stabilized against thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Defining Probe Quality: Potency, Selectivity, and Controls

A high-quality probe must meet stringent criteria for potency and selectivity.[6]

| Parameter | Guideline | Rationale |

| Biochemical Potency | Kd or IC₅₀ < 100 nM | Ensures high-affinity interaction with the target.[6] |

| Cellular Potency | EC₅₀ < 1 µM | Demonstrates activity in a relevant biological system.[6] |

| Selectivity | >30-fold against related family members | Minimizes confounding effects from off-target activities.[6] |

| On-Target Engagement | Demonstrated in intact cells | Confirms the compound reaches and binds its target in situ.[4] |

The Necessity of a Negative Control

A structurally similar but biologically inactive analog is crucial for decoupling on-target from off-target or non-specific effects. For 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a potential negative control could be the corresponding 4-aminophenyl analog, where the nitro group is reduced to an amine. This modification significantly alters the electronic properties of the phenyl ring, which could abrogate binding to the primary target while maintaining similar physicochemical properties.

Application Protocol: Using the Probe to Interrogate Cellular Signaling

Once validated, the chemical probe can be used to investigate the biological function of its target. This protocol assumes the target is a protein kinase, a common target class for oxadiazole-containing molecules.[10]

Procedure:

-

Culture cells and serum-starve overnight to reduce basal signaling activity.

-

Pre-treat cells with the chemical probe at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) and the negative control (at 10x EC₅₀ of the active probe) for 1-2 hours.

-

Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest.

-

Lyse the cells at various time points post-stimulation.

-

Analyze the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates by Western blotting using phospho-specific antibodies.

-

Expected Outcome: The active probe should inhibit the phosphorylation of the target and its substrates in a dose-dependent manner, while the negative control should have no effect.

Conclusion

The development of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a chemical probe offers a pathway to potentially uncover new biological mechanisms or validate novel therapeutic targets. The framework presented here emphasizes a rigorous, multi-faceted validation process—from synthesis and characterization to cellular target engagement and application. By adhering to these principles of causality and self-validation, researchers can generate reliable data and confidently attribute observed phenotypes to the modulation of a specific molecular target, thereby advancing biomedical research.[4][5]

References

-

Plech, T., Wujec, M., & Siwek, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3194. [Link]

-

Zaręba, N., & Giebułtowicz, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2388. [Link]

-

Arrowsmith, C. H., et al. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

-

European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]

-

Naseem, A., et al. (2024). Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. Journal of Molecular Structure, 1308, 138139. [Link]

-

Wodtke, R., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(19), 10735–10751. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]

-

Zaręba, N., & Giebułtowicz, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Zhang, L., et al. (2018). 1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valuation. MedChemComm, 9(1), 133-142. [Link]

-

The Chemical Probes Portal. Probe Evaluation. [Link]

-

Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13189-13205. [Link]

-

Singh, G., et al. (2023). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. Journal of Biomolecular Structure and Dynamics, 41(21), 11153-11172. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]

-

Vasta, J. D., & Robers, M. B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 269-295. [Link]

-

Wodtke, R., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(19), 10735-10751. [Link]

-

Sridhar, J., et al. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 40-52. [Link]

-

Müller, S., & Knapp, S. (2019). The era of high-quality chemical probes. Cell Chemical Biology, 26(3), 325-332. [Link]

-

Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]

- 5. researchgate.net [researchgate.net]

- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Antifungal Potential: Application Notes and Protocols for Substituted 1,2,4-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 1,2,4-Oxadiazoles in Antifungal Research

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. Substituted 1,2,4-oxadiazoles have emerged as a promising class of heterocyclic compounds, demonstrating significant antifungal activity against a broad spectrum of pathogenic fungi.[1] This technical guide provides an in-depth exploration of the antifungal applications of these compounds, offering detailed protocols for their synthesis, in vitro evaluation, and a framework for in vivo efficacy studies. The 1,2,4-oxadiazole scaffold is recognized for its chemical stability and its role as a bioisostere for ester and amide functionalities, making it a valuable pharmacophore in medicinal chemistry.[1][2]

Mechanism of Action: Targeting Fungal Respiration

A primary antifungal mechanism for many substituted 1,2,4-oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][4] SDH, also known as Complex II, is responsible for the oxidation of succinate to fumarate.[5] By blocking this enzyme, 1,2,4-oxadiazole compounds disrupt fungal cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[6] This targeted action on a vital metabolic pathway provides a strong rationale for their development as effective fungicides.[3] The binding of these inhibitors occurs at the ubiquinone binding site of the SDH enzyme.[4]

Caption: Inhibition of Succinate Dehydrogenase by 1,2,4-Oxadiazole Compounds.

Synthesis of Substituted 1,2,4-Oxadiazoles: A Representative Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[7] This method offers a versatile and efficient route to a wide range of substituted analogs.

Protocol: Synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

This protocol describes a two-step synthesis, beginning with the formation of an amidoxime from a nitrile, followed by cyclization with a carboxylic acid.

Part 1: Synthesis of 4-chlorobenzamidoxime

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorobenzonitrile (10 mmol) in ethanol (30 mL).

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (15 mmol) and sodium carbonate (15 mmol) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorobenzamidoxime.

Part 2: Cyclization to form 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

-

Reactant Preparation: In a 50 mL round-bottom flask, suspend 4-chlorobenzamidoxime (5 mmol) and isonicotinic acid (5 mmol) in pyridine (15 mL).

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath and add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (5.5 mmol) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cyclization: Heat the reaction mixture to 80-90 °C for 4-6 hours to facilitate the cyclization.

-

Work-up: Cool the reaction mixture and pour it into ice-water (100 mL). The precipitated solid is collected by filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the final 3,5-disubstituted 1,2,4-oxadiazole.

In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potency of novel compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility and comparability of data.[7][8][9]

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)

This protocol is suitable for testing against yeast species such as Candida albicans.

-

Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Compound Preparation: Prepare a stock solution of the 1,2,4-oxadiazole compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in the test medium to achieve the desired final concentration range (e.g., 0.03 to 32 µg/mL).

-

Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

-

Assay Setup: In a 96-well U-bottom microplate, add 100 µL of each compound dilution. Add 100 µL of the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

Cytotoxicity Assessment

It is crucial to evaluate the selective toxicity of antifungal compounds to ensure they are harmful to fungal cells but not to host cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-